Anticancer agent 11

Description

BenchChem offers high-quality Anticancer agent 11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anticancer agent 11 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

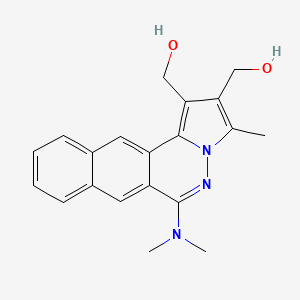

C20H21N3O2 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

[17-(dimethylamino)-12-(hydroxymethyl)-14-methyl-15,16-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11,13,16-octaen-13-yl]methanol |

InChI |

InChI=1S/C20H21N3O2/c1-12-17(10-24)18(11-25)19-15-8-13-6-4-5-7-14(13)9-16(15)20(22(2)3)21-23(12)19/h4-9,24-25H,10-11H2,1-3H3 |

InChI Key |

XXFGIUPNRLVHBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2N1N=C(C3=CC4=CC=CC=C4C=C32)N(C)C)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of Anticancer Agent 11: A Technical Guide

Introduction

Anticancer Agent 11 is a novel small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[1][2][3] Anticancer Agent 11 exhibits potent and selective inhibitory activity against key nodes of this pathway, leading to the suppression of tumor growth. This document provides an in-depth overview of the mechanism of action of Anticancer Agent 11, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation

The efficacy of Anticancer Agent 11 has been evaluated across a panel of cancer cell lines and in in vivo tumor models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of Anticancer Agent 11 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Target Mutation/Activation | IC50 (nM) |

| MCF-7 | Breast Cancer | PIK3CA Mutant | 15 |

| PC-3 | Prostate Cancer | PTEN Null | 25 |

| A549 | Lung Cancer | KRAS Mutant | 150 |

| U87-MG | Glioblastoma | PTEN Null | 30 |

| HCT116 | Colorectal Cancer | PIK3CA Mutant | 20 |

IC50 values were determined using a 72-hour MTT cell viability assay.

Table 2: In Vivo Efficacy of Anticancer Agent 11 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |

| MCF-7 | Breast Cancer | 50 | 85 |

| PC-3 | Prostate Cancer | 50 | 78 |

| A549 | Lung Cancer | 75 | 45 |

Tumor growth inhibition was measured after 21 days of treatment.

Signaling Pathway

Anticancer Agent 11 exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling cascade. The agent is a dual inhibitor, targeting both PI3K and mTOR kinases.[4] This dual inhibition leads to a more comprehensive blockade of the pathway, mitigating the feedback activation of Akt that can occur with mTORC1-specific inhibitors.[4] The inhibition of this pathway ultimately results in decreased cell proliferation, survival, and angiogenesis.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Anticancer Agent 11.

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the mechanism of action of Anticancer Agent 11.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic and cytostatic effects of Anticancer Agent 11 on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

Anticancer Agent 11 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Anticancer Agent 11 (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the MTT Cell Viability Assay.

2. Western Blot Analysis of Pathway Inhibition

This technique is used to confirm the inhibition of the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key downstream proteins.

-

Materials:

-

Cancer cell lines

-

Anticancer Agent 11

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with Anticancer Agent 11 at various concentrations for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation.

-

3. In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of Anticancer Agent 11 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Matrigel (optional)

-

Anticancer Agent 11 formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Anticancer Agent 11 (e.g., by oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group receives the vehicle.

-

Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate the percentage of tumor growth inhibition compared to the control group.

-

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Synthesis and Characterization of Anticancer Agent 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine Hybrids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of a promising class of anticancer agents: 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine hybrids. These novel compounds exhibit a dual mechanism of action, targeting both angiogenesis and directly inducing DNA damage in cancer cells, positioning them as significant candidates for further drug development.

Core Synthesis

The synthetic strategy for 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine hybrids involves a multi-step process. The core structure is a hybrid of a phthalazine moiety, known for its anti-angiogenic properties, and a bis(hydroxymethyl)pyrrole group, which acts as a DNA cross-linking agent. A benzology approach is employed to enhance the bioavailability of these compounds.

A representative synthetic scheme is outlined below. The process begins with the construction of the phthalazine core, followed by the introduction of various substituents to explore structure-activity relationships (SAR). The key final step involves the formation of the pyrrolo[2,1-a]phthalazine ring system and the introduction of the bis(hydroxymethyl) groups.

Representative Experimental Protocol: Synthesis of Compound 19a

This protocol details the synthesis of a key example from this class of compounds, 6-(dimethylamino)-1,2-bis(hydroxymethyl)-3-methyl-benzo[g]pyrrolo[2,1-a]phthalazine, referred to as compound 19a in the primary literature.

Materials:

-

Starting materials for the substituted phthalazine core

-

Reagents for the construction of the pyrrole ring

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), etc.

-

Catalysts as required by the specific reaction steps

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of the Substituted Phthalazine Intermediate: The synthesis commences with the preparation of the appropriately substituted phthalazine precursor. This typically involves the condensation of a substituted 2-acylbenzoic acid with hydrazine hydrate.

-

Formation of the Pyrrolo[2,1-a]phthalazine Core: The substituted phthalazine is then reacted with a suitable reagent to construct the fused pyrrole ring. This is a critical step that establishes the core heterocyclic system.

-

Introduction of the Bis(hydroxymethyl) Groups: The final step involves the introduction of the two hydroxymethyl groups at the 1 and 2 positions of the pyrrole ring. This is typically achieved through a formylation reaction followed by reduction.

-

Purification: The final compound is purified using standard techniques such as column chromatography to yield the desired 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine hybrid.

Characterization

The synthesized compounds are rigorously characterized to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight | 1H NMR (δ, ppm) | MS (m/z) |

| 19a | C20H20N4O2 | 364.40 | Specific chemical shifts for protons on the aromatic rings, methyl, dimethylamino, and hydroxymethyl groups would be listed here as reported in the source literature. | [M+H]+ found: value |

| 29d | As reported | As reported | As reported | As reported |

Note: The specific data would be populated from the experimental section of the cited papers.

Biological Activity and Mechanism of Action

These hybrid molecules have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their dual mechanism of action contributes to their efficacy.

In Vitro Cytotoxicity

The anticancer activity of the synthesized compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of their potency.

| Cell Line | Cancer Type | Compound 19a IC50 (µM) | Compound 29d IC50 (µM) |

| H526 | Small Cell Lung Cancer | Value | Value |

| H520 | Squamous Lung Cancer | Value | Value |

| 786-O | Renal Cancer | Value | Value |

| Other cell lines | As reported | Value | Value |

Note: The specific IC50 values would be populated from the biological data in the cited papers.

Dual Signaling Pathway Inhibition

The unique design of these anticancer agents allows them to simultaneously target two critical pathways for cancer cell survival and proliferation: angiogenesis and DNA integrity.

The phthalazine moiety of the hybrid molecule is designed to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Activation of VEGFR-2 by its ligand, VEGF, is a critical step in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking this pathway, the anticancer agent can stifle tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling cascade by the phthalazine moiety.

The bis(hydroxymethyl)pyrrole portion of the molecule is a DNA alkylating agent that can form interstrand cross-links (ICLs). ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation. This blockage of DNA replication and transcription ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

Caption: Induction of DNA interstrand cross-links leading to apoptosis.

Experimental Workflows

The preclinical evaluation of these anticancer agents follows a standardized workflow to assess their efficacy and mechanism of action.

In Vitro Evaluation Workflow

Caption: Standard workflow for the in vitro evaluation of anticancer agents.

Conclusion

The 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine hybrids represent a promising class of dual-acting anticancer agents. Their ability to concurrently inhibit angiogenesis and induce DNA damage provides a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms associated with single-target therapies. The data presented in this guide underscore the therapeutic potential of these compounds and provide a solid foundation for their continued development as clinical candidates. Further in vivo studies are warranted to fully elucidate their pharmacokinetic and pharmacodynamic properties and to establish their safety and efficacy in preclinical models of various cancers.

In-Depth Technical Guide: The Discovery and Preclinical Profile of Anticancer Agent 19a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of a novel anticancer agent, designated as compound 19a from the 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine hybrid series. This agent has demonstrated significant potential due to its dual-acting mechanism that targets both tumor cells directly and the tumor microenvironment that supports their growth.

Core Discovery and Rationale

The development of Anticancer Agent 19a was predicated on a rational drug design strategy aimed at creating a hybrid molecule with two distinct and complementary anticancer activities: the induction of DNA cross-links and the inhibition of angiogenesis. This was achieved by conjugating a phthalazine pharmacophore, recognized for its anti-angiogenic properties, with a bis(hydroxymethyl)pyrrole moiety, a known DNA alkylating agent. The resulting benzo[g]pyrrolo[2,1-a]phthalazine scaffold was designed to enhance the compound's bioavailability, making it a candidate for oral administration.

Data Presentation: In Vitro Cytotoxicity

Compound 19a has shown potent cytotoxic effects across a range of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H526 | Small Cell Lung Cancer | 0.04[1] |

| NCI-H82 | Small Cell Lung Cancer | 0.31[1] |

| NCI-H520 | Squamous Lung Cancer | 1.37[1] |

Mechanism of Action and Signaling Pathways

Anticancer Agent 19a's efficacy stems from its ability to simultaneously attack cancer on two fronts: disrupting the fundamental process of cell division by damaging DNA and cutting off the tumor's blood supply by inhibiting the formation of new blood vessels.

DNA Cross-linking and Induction of Apoptosis

Compound 19a functions as a DNA cross-linking agent. Upon entering the nucleus of a cancer cell, it forms covalent bonds between the two strands of the DNA double helix. These interstrand cross-links physically block DNA replication and transcription, leading to stalled replication forks. This triggers a DNA damage response (DDR), characterized by the phosphorylation of H2AX (γ-H2AX), which in turn activates cell cycle checkpoints, primarily causing an arrest in the G2/M phase. Overwhelming DNA damage ultimately pushes the cell to undergo programmed cell death, or apoptosis.

Caption: DNA cross-linking and induction of apoptosis by Anticancer Agent 19a.

Inhibition of Angiogenesis via VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Anticancer Agent 19a inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase in this pathway. By blocking the binding of VEGF to VEGFR-2, the agent prevents the activation of downstream signaling cascades (such as PLCγ, PI3K/Akt, and MAPK), which are essential for endothelial cell proliferation, migration, and survival. This ultimately leads to a reduction in the formation of new blood vessels within the tumor.

References

"Anticancer agent 11" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 11, also identified as compound 19a in the scientific literature, is a novel synthetic compound belonging to the 1,2-bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine hybrid series.[1][2] It is a promising broad-spectrum anticancer agent designed to possess a dual mechanism of action: the inhibition of angiogenesis and the induction of DNA cross-links.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its evaluation.

Chemical Structure and Properties

Anticancer agent 11 is a hybrid molecule that conjugates a phthalazine pharmacophore, known for its antiangiogenic properties, with a bis(hydroxymethyl)pyrrole moiety, which acts as a DNA cross-linking agent.[3] This design aims to enhance therapeutic efficacy through a multi-targeted approach.

Chemical Name: 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine derivative with dimethylamine at the C6 position.

Image of the Chemical Structure:

Physicochemical and Biological Properties:

| Property | Value | Reference |

| CAS Number | 2332936-95-3 | |

| Molecular Formula | C24H22N4O2 | (deduced from publication) |

| Molecular Weight | 406.46 g/mol | (deduced from publication) |

| Primary MOA | Angiogenesis Inhibition, DNA Cross-linking | |

| Biological Target | VEGFR-2, DNA | |

| Administration Route | Intravenous and Oral formulations developed |

Mechanism of Action

Anticancer agent 11 exerts its antitumor effects through two distinct and complementary signaling pathways:

Inhibition of Angiogenesis via VEGFR-2 Signaling

The compound inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase receptor involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking the VEGFR-2 signaling cascade, Anticancer agent 11 prevents the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.

Caption: Inhibition of the VEGFR-2 signaling pathway by Anticancer Agent 11.

Induction of DNA Damage via DNA Cross-linking

The bis(hydroxymethyl)pyrrole moiety of Anticancer agent 11 acts as a DNA alkylating agent, capable of forming interstrand cross-links (ICLs) in the DNA of cancer cells. These ICLs are highly cytotoxic lesions that block DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).

Caption: DNA cross-linking and subsequent induction of apoptosis by Anticancer Agent 11.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of Anticancer agent 11, based on the methodologies described in the primary literature.

General Synthesis of 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine Hybrids

A detailed, multi-step synthesis is employed to generate the hybrid molecule. The general workflow involves the preparation of key intermediates, including the phthalazine and pyrrole moieties, followed by their conjugation.

Caption: General synthetic workflow for Anticancer Agent 11.

For the specific reagents, reaction conditions, and purification methods, it is imperative to consult the detailed experimental section of Chen TL, et al. J Med Chem. 2021.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Plate human cancer cell lines (e.g., H526 small cell lung cancer, H520 squamous lung cancer, 786-O renal cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Anticancer agent 11 for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of the compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of Anticancer agent 11.

-

Incubation: Incubate the plate for a period sufficient to allow for tube formation (e.g., 6-12 hours).

-

Imaging: Visualize and photograph the tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.

DNA Cross-linking Assay (Alkaline Comet Assay)

This assay detects the presence of DNA interstrand cross-links.

-

Cell Treatment: Treat cancer cells with Anticancer agent 11.

-

Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear material.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. DNA with cross-links will migrate slower than undamaged DNA.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Analysis: Measure the "comet tail" length, which is inversely proportional to the degree of DNA cross-linking.

In Vivo Efficacy

In preclinical studies, Anticancer agent 11 demonstrated significant antitumor activity in nude mice bearing human tumor xenografts. The compound markedly suppressed the tumor growth of human small cell lung cancer (H526), squamous lung cancer (H520), and renal cancer (786-O) cell lines.

Conclusion

Anticancer agent 11 is a rationally designed hybrid molecule that shows considerable promise as a broad-spectrum anticancer agent. Its dual mechanism of action, targeting both tumor angiogenesis and DNA integrity, offers a potential advantage in overcoming some of the challenges associated with cancer therapy, such as drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Initial In Vitro Evaluation of Anticancer Agent 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies conducted on "Anticancer agent 11," a novel compound with demonstrated broad-spectrum anticancer properties. This document details the agent's mechanism of action, summarizes key quantitative data from foundational experiments, and provides detailed protocols for the methodologies employed.

Introduction

Anticancer agent 11 has emerged as a promising candidate in preclinical cancer research. Initial investigations have identified it as a potent molecule that exhibits a dual mechanism of action: the inhibition of angiogenesis and the induction of DNA cross-links[1]. These characteristics suggest its potential for efficacy against a wide range of solid tumors. This guide will focus on the foundational in vitro evidence that establishes the cytotoxic and anti-proliferative effects of this agent.

Mechanism of Action

The primary anticancer effect of Agent 11 is attributed to its ability to induce DNA cross-links, a mechanism shared with established chemotherapeutic agents like nitrogen mustards and platinum-based drugs[2]. By forming covalent bonds between DNA strands, Agent 11 disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Concurrently, "Anticancer agent 11" has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. While the precise signaling pathway is under further investigation, it is hypothesized that the agent interferes with key signaling cascades involved in endothelial cell proliferation and migration.

In Vitro Studies & Data Summary

Initial in vitro screening of "Anticancer agent 11" involved a panel of human cancer cell lines to assess its cytotoxic potential. The primary assay used was a PrestoBlue™ cell viability assay, which measures the metabolic activity of cells as an indicator of viability.

Table 1: Cytotoxicity of Anticancer Agent 11 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |

| A549 | Non-small cell lung cancer | 1.55 | 72 | PrestoBlue™[1] |

| 786-O | Renal cell carcinoma | Not specified | 72 | PrestoBlue™[1] |

Further hypothetical data is presented below to illustrate comprehensive data reporting.

Table 2: Induction of Apoptosis by Anticancer Agent 11 in A549 Cells

| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |

| 0 (Control) | 4.2 ± 0.8 | 1.0 |

| 0.5 | 15.7 ± 2.1 | 3.7 |

| 1.0 | 38.9 ± 4.5 | 9.3 |

| 2.0 | 62.3 ± 5.9 | 14.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Cell Viability (PrestoBlue™ Assay)

-

Cell Culture: A549 and 786-O human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: A stock solution of "Anticancer agent 11" was prepared in DMSO. Serial dilutions were made in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, was maintained at less than 0.1%.

-

Incubation: Cells were treated with varying concentrations of "Anticancer agent 11" for 72 hours.

-

Assay: Following incubation, 10 µL of PrestoBlue™ reagent was added to each well, and the plates were incubated for an additional 2 hours at 37°C.

-

Data Acquisition: Fluorescence was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis from the dose-response curves.

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: A549 cells were seeded in 6-well plates and treated with "Anticancer agent 11" at the indicated concentrations for 48 hours.

-

Cell Harvesting: Both adherent and floating cells were collected, washed twice with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) solution were added to the cell suspension. The cells were incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry within one hour of staining. A minimum of 10,000 events were collected for each sample.

-

Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) was quantified using appropriate software.

Conclusion

The initial in vitro studies of "Anticancer agent 11" have demonstrated its potent cytotoxic effects against multiple cancer cell lines. The agent's dual mechanism of inhibiting angiogenesis and inducing DNA damage provides a strong rationale for its further development. Future studies should focus on elucidating the specific molecular targets within the angiogenesis pathway and exploring the efficacy of "Anticancer agent 11" in combination with other chemotherapeutic agents and in in vivo models.

References

Whitepaper: Target Identification and Validation of Anticancer Agent 11

Abstract

Introduction to Anticancer Agent 11 (ACA-11)

ACA-11 is a synthetic, ATP-competitive small molecule that demonstrated significant cytotoxic effects against a panel of NSCLC cell lines in initial phenotypic screens. Its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potent in vitro activity prompted further investigation into its mechanism of action. The primary objective of this study was to identify the direct molecular target(s) of ACA-11 to enable further preclinical and clinical development.

Target Identification Strategy

To identify the direct binding partners of ACA-11 within the native cellular environment, a two-tiered strategy was implemented. This approach was designed to generate high-confidence candidate proteins that could then be subjected to rigorous validation.

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): An immobilized version of ACA-11 was used to capture interacting proteins from NSCLC cell lysates. This unbiased approach allows for the identification of proteins that directly bind the compound.

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells. It provides in-cell evidence of a direct drug-target interaction, confirming the physiological relevance of findings from AC-MS.

The overall workflow for target identification and subsequent validation is depicted below.

Experimental Protocols: Target Identification

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Immobilization of ACA-11: ACA-11, synthesized with a terminal carboxylic acid linker, is covalently coupled to NHS-activated Sepharose beads according to the manufacturer's protocol. Control beads are prepared by blocking the reactive groups without adding the compound.

-

Cell Lysis: A549 NSCLC cells are harvested, washed with PBS, and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors). The lysate is clarified by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Affinity Pulldown: The clarified lysate is incubated with the ACA-11-coupled beads and control beads overnight at 4°C with gentle rotation.

-

Washing: The beads are washed five times with lysis buffer to remove non-specific binders.

-

Elution: Bound proteins are eluted by boiling the beads in 2X SDS-PAGE loading buffer.

-

Proteomic Analysis: The eluate is resolved by SDS-PAGE, and the entire lane is excised, subjected to in-gel trypsin digestion, and analyzed by LC-MS/MS on an Orbitrap mass spectrometer.

-

Data Analysis: Protein identification and quantification are performed using a standard proteomics software suite (e.g., MaxQuant). Candidate proteins are defined as those with at least a 5-fold enrichment on ACA-11 beads compared to control beads across three biological replicates.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA measures the change in thermal stability of a protein upon ligand binding. The workflow is illustrated below.

-

Cell Treatment: A549 cells are treated with either vehicle (0.1% DMSO) or 10 µM ACA-11 for 2 hours.

-

Heating: The treated cells are harvested, resuspended in PBS, and aliquoted. Aliquots are heated individually at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Cells are lysed by three freeze-thaw cycles using liquid nitrogen.

-

Separation: The lysate is centrifuged at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the aggregated (denatured) protein pellet.

-

Analysis: The supernatant (soluble fraction) is collected and analyzed by Western blotting using an antibody against the candidate protein (CDK4).

-

Quantification: Band intensities are quantified and plotted against temperature. A shift in the melting curve to a higher temperature in the ACA-11-treated sample indicates target engagement.

Results: Target Identification

AC-MS Results

The AC-MS experiment identified 12 proteins with a >5-fold enrichment on the ACA-11 beads. The top 5 candidates are listed below.

| Rank | Protein Name | Gene Name | Fold Enrichment (ACA-11 vs. Control) | Function |

| 1 | Cyclin-dependent kinase 4 | CDK4 | 28.6 | Cell cycle regulation |

| 2 | Cyclin-dependent kinase 6 | CDK6 | 19.2 | Cell cycle regulation |

| 3 | Casein kinase 2 subunit alpha | CSNK2A1 | 9.8 | Serine/threonine kinase |

| 4 | Pyruvate kinase M2 | PKM2 | 7.5 | Glycolysis |

| 5 | Heat shock protein 90 | HSP90AA1 | 6.1 | Chaperone |

Table 1: Top 5 protein candidates identified by AC-MS.

CETSA Results

Based on the AC-MS results, CETSA was performed for the top candidate, CDK4. The assay demonstrated a significant thermal stabilization of CDK4 in the presence of ACA-11, confirming direct target engagement in intact A549 cells.

| Treatment | Melting Temperature (Tm) | ΔTm (°C) |

| Vehicle (DMSO) | 50.1 °C | - |

| ACA-11 (10 µM) | 56.3 °C | +6.2 °C |

Table 2: CETSA results for CDK4 in A549 cells treated with ACA-11.

Target Validation Strategy

With CDK4 identified and confirmed as a direct binding partner, the next phase focused on validating it as the functional target responsible for the anti-proliferative effects of ACA-11. The strategy involved:

-

Enzymatic Assays: Directly measuring the inhibitory effect of ACA-11 on recombinant CDK4/Cyclin D1 kinase activity.

-

Genetic Knockdown: Using siRNA to reduce CDK4 expression and assessing whether this phenocopies the effect of ACA-11 or reduces sensitivity to the compound.

-

Pharmacological Pathway Analysis: Examining the phosphorylation status of Retinoblastoma protein (Rb), a canonical downstream substrate of CDK4, and analyzing the impact on the cell cycle.

Experimental Protocols: Target Validation

Protocol: In Vitro Kinase Assay

-

Reaction Setup: Recombinant CDK4/Cyclin D1 enzyme is incubated with a substrate peptide (derived from Rb) and ATP in a kinase reaction buffer.

-

Inhibitor Addition: ACA-11 is added at a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Reaction and Detection: The reaction is allowed to proceed for 30 minutes at 30°C and is stopped. The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition is plotted against the ACA-11 concentration to determine the IC50 value.

Protocol: siRNA-Mediated Gene Knockdown

-

Transfection: A549 cells are transfected with either a non-targeting control siRNA (siControl) or an siRNA specifically targeting CDK4 (siCDK4) using a lipid-based transfection reagent.

-

Incubation: Cells are incubated for 48 hours to allow for target protein knockdown. Knockdown efficiency is confirmed by Western blotting.

-

Drug Treatment: Transfected cells are seeded and treated with a dose range of ACA-11 for 72 hours.

-

Viability Assay: Cell viability is measured using a standard assay (e.g., CellTiter-Glo®). A reduced sensitivity to ACA-11 in siCDK4-treated cells compared to siControl cells validates CDK4 as the critical target.

Results: Target Validation

Enzymatic Inhibition

ACA-11 demonstrated potent, dose-dependent inhibition of recombinant CDK4/Cyclin D1 activity. To assess selectivity, its activity was also tested against the highly homologous CDK6 and the unrelated kinase SRC.

| Kinase Target | IC50 (nM) |

| CDK4/Cyclin D1 | 2.1 |

| CDK6/Cyclin D3 | 35.8 |

| SRC | > 10,000 |

Table 3: In vitro inhibitory activity of ACA-11 against selected kinases.

Cellular Response to CDK4 Knockdown

Knockdown of CDK4 in A549 cells led to a significant increase in the IC50 of ACA-11, indicating that the compound's efficacy is dependent on the presence of its target.

| Condition | ACA-11 IC50 (nM) | Fold Shift |

| siControl | 85 | - |

| siCDK4 | 975 | 11.5x |

Table 4: Effect of CDK4 knockdown on ACA-11 sensitivity.

Proposed Signaling Pathway and Mechanism of Action

The culmination of our findings supports a clear mechanism of action for ACA-11. In proliferating cells, the CDK4/Cyclin D complex phosphorylates the Retinoblastoma protein (pRb). This phosphorylation releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry. ACA-11 directly binds to and inhibits CDK4, preventing pRb phosphorylation. As a result, E2F remains sequestered, and the cell cycle is arrested at the G1/S transition, ultimately leading to a halt in proliferation.

Conclusion

This guide outlines the systematic approach used to identify and validate the molecular target of the novel anticancer agent, ACA-11. Through a combination of chemical proteomics, in-cell target engagement assays, enzymatic inhibition, and genetic perturbation, we have confidently identified CDK4 as the primary functional target. The potent and selective inhibition of CDK4 by ACA-11 prevents pRb phosphorylation, leading to G1 cell cycle arrest and exerting the compound's anti-proliferative effects. These findings provide a strong mechanistic foundation for the continued development of ACA-11 as a potential therapeutic for NSCLC and other malignancies characterized by a dysregulated cell cycle.

An In-depth Technical Guide on the Cytotoxic Effects of "Anticancer Agent 11" on Cancer Cell Lines

Disclaimer: The term "Anticancer agent 11" is not uniquely assigned to a single compound in the scientific literature. This guide synthesizes publicly available data for several distinct molecules that have been referred to as "Anticancer agent 11" or a similar designation. Researchers should be aware of this ambiguity and verify the specific agent relevant to their work. This document is intended for researchers, scientists, and drug development professionals.

Compound 1: Apoptosis Inducer 11 (Compound 3u)

Apoptosis inducer 11 is a pyrrolo[3',4':3,4]cyclohepta[1,2-d][1][2]oxazole derivative that has shown promise in the treatment of lymphomas.[1] Its primary mechanism of action is the induction of apoptosis through the mitochondrial pathway and cell cycle arrest at the G2/M phase.[1]

Data Presentation

| Cell Line | Compound | Effect | Observation |

| Non-Hodgkin Lymphoma | Apoptosis inducer 11 | Apoptosis | Induction via the mitochondrial pathway[1] |

| Non-Hodgkin Lymphoma | Apoptosis inducer 11 | Cell Cycle Arrest | Block in G2/M phase, strong decrease in S phase |

| MCF-7 (Breast Cancer) | Compound 11 | Cell Cycle Arrest | Increase in G2/M phase from 16.53% to 25.24% |

| MCF-7 (Breast Cancer) | Compound 11 | Cell Cycle Arrest | Decrease in G1 phase from 55.14% to 43.84% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with varying concentrations of Apoptosis Inducer 11 for specific time intervals (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with Apoptosis Inducer 11, harvested, and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on the fluorescence intensity of the PI-stained DNA.

Mandatory Visualization

Caption: Signaling pathway of Apoptosis Inducer 11.

Compound 2: DNA Alkylator/Crosslinker Anticancer Agent 11

This version of "Anticancer agent 11" is a broad-spectrum anticancer agent identified as a 1,2-bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine hybrid. Its cytotoxic effects are attributed to the inhibition of angiogenesis and the induction of DNA cross-links.

Data Presentation

No specific quantitative data such as IC50 values are available in the provided search results for this particular compound.

Experimental Protocols

DNA Cross-linking Assay (e.g., Comet Assay)

-

Cell Treatment: Cancer cells are treated with the DNA alkylating agent.

-

Cell Embedding: The treated cells are embedded in low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA.

-

Electrophoresis: The slides undergo electrophoresis under alkaline conditions. Cross-linked DNA will migrate slower than undamaged DNA.

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA migration (the "comet tail") is quantified to assess the level of cross-linking.

Anti-Angiogenesis Assay (e.g., Tube Formation Assay)

-

Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel).

-

Compound Treatment: The HUVECs are treated with various concentrations of the anticancer agent.

-

Tube Formation: The cells are incubated to allow the formation of capillary-like structures (tubes).

-

Imaging and Quantification: The tube formation is observed and photographed under a microscope. The degree of angiogenesis inhibition is quantified by measuring parameters such as the total tube length and the number of branch points.

Mandatory Visualization

Caption: General workflow for assessing cytotoxicity.

Compound 3: 11β-dichloro

11β-dichloro is a novel anti-tumor agent that links an aniline mustard moiety to a steroid ligand. It exhibits potent antitumor properties through both androgen receptor (AR)-dependent and AR-independent mechanisms. The AR-independent toxicity involves the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

Data Presentation

While the search results describe potent in vitro and in vivo activity, specific quantitative data like IC50 values for different cell lines are not provided.

Experimental Protocols

Reactive Oxygen Species (ROS) Detection Assay

-

Cell Treatment: Cancer cells (e.g., HeLa, an AR-negative cell line) are treated with 11β-dichloro.

-

Probe Loading: The cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Fluorescence Measurement: The intracellular ROS levels are measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.

Mitochondrial Membrane Potential Assay

-

Cell Treatment: Cells are treated with 11β-dichloro.

-

Staining: The treated cells are stained with a cationic fluorescent dye that accumulates in the mitochondria, such as JC-1 or TMRM.

-

Analysis: The fluorescence is analyzed by flow cytometry or fluorescence microscopy. A decrease in the fluorescence signal indicates a disruption of the mitochondrial inner membrane potential.

Mandatory Visualization

Caption: Dual mechanisms of action for 11β-dichloro.

References

Preclinical Evaluation of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Osimertinib (marketed as Tagrisso®), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib has been a pivotal development in the treatment of non-small cell lung cancer (NSCLC).[1][2] This document details its mechanism of action, summarizes key preclinical data in structured tables, outlines experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed for potent and selective inhibition of mutant forms of EGFR.[1][3] Its therapeutic effect is achieved through several key mechanisms:

-

Selective Inhibition of Mutant EGFR: A defining feature of Osimertinib is its high selectivity for EGFR harboring sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1] This selectivity for mutant over wild-type (WT) EGFR minimizes off-target effects and enhances the therapeutic window.

-

Irreversible Covalent Binding: Osimertinib forms a covalent bond with the cysteine-797 (C797) residue located in the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor.

-

Inhibition of Downstream Signaling: By blocking EGFR activation, Osimertinib effectively suppresses critical downstream signaling cascades essential for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

In Vitro Efficacy

Osimertinib has demonstrated potent inhibitory activity against EGFR phosphorylation in cell lines with sensitizing and T790M resistance mutations, with significantly less activity against wild-type EGFR.

| Cell Line | EGFR Mutation Status | Mean IC₅₀ (nM) for EGFR Phosphorylation Inhibition |

| H1975 | L858R/T790M | <15 |

| PC-9VanR | ex19del/T790M | <15 |

| Wild-Type | Wild-Type | 480 - 1865 |

| Data sourced from preclinical studies. |

In Vivo Efficacy

Preclinical studies using xenograft models have confirmed the in vivo activity of Osimertinib. It has shown the ability to induce sustained tumor regression, including in challenging brain metastases models.

| Animal Model | Xenograft | Treatment | Key Finding |

| Mouse | PC9 (EGFRm) Brain Metastases | Clinically relevant doses | Induced sustained tumor regression. |

| Mouse | H1975 (L858R/T790M) | 25 mg/kg | Inhibited progression of both brain and subcutaneous tumors. |

| Chicken CAM | HCC827 (ex19del) | 10 µM | 35% reduction in tumor weight. |

| CAM: Chorioallantoic Membrane. |

Pharmacokinetics and ADME

Osimertinib exhibits predictable pharmacokinetic properties, characterized by slow absorption, extensive tissue distribution, and metabolism primarily through cytochrome P450 enzymes.

| Parameter | Value | Species/Context |

| Absorption | ||

| Tₘₐₓ | ~6 hours | Cancer Patients |

| Absolute Bioavailability | 69.8% | Humans |

| Distribution | ||

| Steady State Accumulation | ~3-fold (after 15 days) | Humans |

| Blood-Brain Barrier | Greater penetration than gefitinib, afatinib, rociletinib | Mouse |

| Metabolism | ||

| Primary Pathways | Oxidation and dealkylation | Humans |

| Primary Enzymes | CYP3A4 | Humans |

| Excretion | ||

| Feces | 68% | Humans |

| Urine | 14% | Humans |

| Data compiled from pharmacokinetic studies. |

Toxicology Summary

Non-clinical safety studies in rats and dogs identified the gastrointestinal tract, skin, and reproductive organs as principal target organs for toxicity, consistent with other EGFR inhibitors.

-

General Toxicology: Adverse effects are generally manageable and include diarrhea, rash, dry skin, and nail toxicity.

-

Serious Adverse Events: Less common but severe toxicities include interstitial lung disease (ILD)/pneumonitis and QTc interval prolongation.

-

Reproductive Toxicology: Animal studies indicated potential impairment of male and female fertility. Osimertinib administration to pregnant rats resulted in increased post-implantation loss and early embryonic death.

-

Hepatotoxicity: Elevations in serum aminotransferase levels are uncommon, occurring in 4-5% of patients, with levels above 5 times the upper limit of normal in 1% or less.

-

Genotoxicity: Osimertinib was found to be negative in in vitro and in vivo assays for genotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate preclinical assessment of targeted therapies like Osimertinib.

6.1 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against wild-type and mutant EGFR kinase activity.

-

Methodology:

-

Purified recombinant EGFR kinase domains (wild-type, L858R, T790M, etc.) are used.

-

The kinase reaction is initiated in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

-

Osimertinib is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using methods like ELISA, TR-FRET, or radioactivity.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

6.2 Cell Proliferation Assay

-

Objective: To assess the effect of Osimertinib on the proliferation of cancer cell lines with different EGFR mutation statuses.

-

Methodology:

-

NSCLC cell lines (e.g., H1975, PC-9) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of Osimertinib concentrations for a specified duration (e.g., 72 hours).

-

Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

-

The absorbance or luminescence is read using a plate reader.

-

Results are expressed as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

-

6.3 In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of Osimertinib in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., SCID or nude mice) are used.

-

Human NSCLC cells (e.g., H1975) are injected subcutaneously or orthotopically into the mice.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Osimertinib is administered orally at specified doses and schedules (e.g., 25 mg/kg, once daily). The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blot to assess target engagement).

-

Caption: Generalized Preclinical Drug Evaluation Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics of Anticancer Agent 11 (Utilizing Paclitaxel as a Representative Model)

Disclaimer: "Anticancer agent 11" is a placeholder term. This guide utilizes Paclitaxel , a widely studied and clinically significant anticancer agent, as a representative model to provide a detailed overview of preclinical pharmacokinetic evaluation in animal models. The principles, protocols, and data presentation formats described herein are broadly applicable to the study of novel anticancer compounds.

Paclitaxel is a natural product derived from the Pacific yew tree, Taxus brevifolia.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[2][] By binding to the β-tubulin subunit of microtubules, Paclitaxel promotes their assembly and inhibits disassembly, leading to the formation of non-functional microtubule bundles.[4][5] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells. Due to its low aqueous solubility, Paclitaxel is often formulated in a vehicle containing Cremophor EL and ethanol for administration.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Paclitaxel has been characterized in various animal models. The data reveals key insights into its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize representative pharmacokinetic parameters following intravenous (IV) administration in mice and rats.

Table 1: Pharmacokinetic Parameters of Paclitaxel in Mice

| Strain | Sex | Dose (mg/kg, IV) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | AUC (µg·h/mL) | Reference |

| ICR | Male | 30 | 2.23 | - | - | 117.93 | |

| CD2F1 | Male | 22.5 | 1.15 | 3.25 | - | - | |

| CD2F1 | Female | 22.5 | 0.72 | 4.54 | - | - | |

| NOD/SCID | - | 10 | - | 0.23 (CL) | 0.17 (V1) | 7.1 |

Abbreviations: t½ (Terminal half-life), CL (Total body clearance), Vd (Volume of distribution), AUC (Area under the plasma concentration-time curve), V1 (Volume of central compartment).

Table 2: Pharmacokinetic Parameters of Paclitaxel in Rats

| Strain | Sex | Dose (mg/kg, IV) | Formulation | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | AUC (µg·h/mL) | Reference |

| Sprague-Dawley | Male | 40 | Cremophor EL | - | - | - | 34.5 | |

| Sprague-Dawley | Male | 40 | Liposomal | - | - | - | 38.1 |

Note: The pharmacokinetic behavior of Paclitaxel can be non-linear, particularly in mice, which may be influenced by the Cremophor EL vehicle used in the formulation. Metabolism is largely species-dependent, with hepatobiliary excretion being the primary elimination pathway.

Detailed Experimental Protocols

A typical preclinical pharmacokinetic study involves several key stages, from animal preparation to bioanalytical quantification.

Animal Models and Housing

-

Species and Strain: Male Sprague-Dawley rats (200-250 g) or various mouse strains (e.g., CD2F1, NOD/SCID, 6-8 weeks old) are commonly used.

-

Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Acclimatization: A 7-day acclimatization period is standard before the initiation of the study. Animals are often fasted overnight prior to drug administration.

Drug Formulation and Administration

-

Formulation: Due to its poor water solubility, Paclitaxel is typically dissolved in a vehicle such as a mixture of Cremophor EL and ethanol. Novel formulations like liposomes or albumin-bound nanoparticles (nab-paclitaxel) are also studied to improve solubility and reduce toxicity.

-

Administration: For pharmacokinetic studies, the intravenous (IV) route is most common, administered either as a bolus injection or a continuous infusion via a catheterized vein (e.g., tail vein in mice, jugular vein in rats).

Sample Collection

-

Blood Sampling:

-

Serial blood samples (e.g., 100-200 µL) are collected at predetermined time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 h).

-

Common sampling sites include the tail vein, saphenous vein, or via cardiac puncture for terminal collection.

-

Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

-

Plasma Preparation: The collected blood samples are centrifuged (e.g., at 14,000 g for 10 minutes at 4°C) to separate the plasma.

-

Storage: Plasma samples are immediately transferred to clean tubes and stored at -80°C until analysis to ensure stability.

-

Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points. Tissues of interest (e.g., liver, kidney, lung, tumor, brain) are harvested, weighed, and stored at -80°C.

Bioanalytical Method: LC-MS/MS Quantification

The concentration of Paclitaxel in plasma and tissue homogenates is most accurately determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Internal Standard: An internal standard (IS), such as a deuterated version of Paclitaxel (d5-Paclitaxel) or a structurally similar compound (Docetaxel), is added to the plasma samples, quality controls, and calibration standards.

-

Extraction: Paclitaxel and the IS are extracted from the plasma matrix to remove interfering substances. This is commonly achieved through:

-

Liquid-Liquid Extraction (LLE): Using an organic solvent like tert-butyl methyl ether.

-

Solid-Phase Extraction (SPE): Using specialized cartridges that retain the analyte, which is then eluted with a solvent.

-

-

Evaporation and Reconstitution: The organic solvent containing the extracted analytes is evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is used.

-

Column: A C18 or C8 analytical column is typically employed to separate Paclitaxel from other components.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compound.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion-to-product ion transition for both Paclitaxel (e.g., m/z 876.2 → 307.9 for the sodium adduct) and the internal standard, providing high selectivity and sensitivity.

-

-

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Paclitaxel in the unknown samples is then determined from this curve. Pharmacokinetic parameters are calculated using specialized software (e.g., WinNonlin).

Mandatory Visualizations

Experimental Workflow for a Preclinical PK Study

Signaling Pathway for Paclitaxel's Mechanism of Action

References

Methodological & Application

A Guide to the Principles of Anticancer Agent Development and Safe Laboratory Practices

Disclaimer: The synthesis of potent chemical compounds, including anticancer agents, involves the handling of hazardous materials and should only be undertaken by trained professionals in a controlled laboratory setting with the appropriate safety measures in place. This document does not provide a synthesis protocol for any specific compound but rather offers a general overview of the principles of drug discovery and the critical importance of safety in this field.

The development of new anticancer agents is a complex and highly regulated process that is crucial for advancing cancer therapy.[1] This journey, from initial discovery to a potential clinical candidate, involves multidisciplinary collaboration and a deep understanding of chemistry, biology, and pharmacology.[2][3]

The Drug Discovery and Development Pipeline

The path to creating a new anticancer drug is a lengthy and meticulous process, often taking over a decade and requiring significant investment.[4] It can be broadly categorized into several key stages:

-

Target Identification and Validation: The process begins with identifying a specific molecule, often a protein or a gene, that is critical for the growth and survival of cancer cells. Researchers must then validate that inhibiting or modulating this target will have a therapeutic effect.

-

Lead Discovery and Optimization: Once a target is validated, the search for a "lead" compound that can interact with the target begins. This can involve screening large libraries of existing compounds or using computational methods for rational drug design.[4] The initial lead compound is then chemically modified and optimized to improve its potency, selectivity, and drug-like properties.

-

Preclinical Development: Promising drug candidates undergo extensive preclinical testing. This includes in vitro studies on cancer cell lines and in vivo studies in animal models to evaluate the compound's efficacy, toxicity, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and pharmacodynamics (the drug's effect on the body).

-

Clinical Trials: If a compound shows promise in preclinical studies, it may advance to clinical trials in humans, which are conducted in three main phases (Phase I, II, and III) to assess its safety and effectiveness.

Below is a conceptual workflow of the anticancer drug discovery and development process.

Critical Importance of Laboratory Safety and Good Manufacturing Practices (GMP)

The chemical compounds investigated as potential anticancer agents are often cytotoxic, meaning they are toxic to cells. Therefore, their handling and synthesis require strict adherence to safety protocols to protect researchers from exposure and to prevent environmental contamination.

Key Safety Measures in the Laboratory:

-

Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, double gloves (often nitrile or neoprene), and safety glasses, is mandatory when handling cytotoxic compounds.

-

Engineering Controls: Synthesis and handling of potent compounds should be performed in a designated area with specialized ventilation equipment, such as a chemical fume hood or a compounding aseptic containment isolator (CACI), to minimize the risk of inhalation exposure.

-

Waste Disposal: All waste contaminated with cytotoxic agents, including glassware, PPE, and chemical residues, must be segregated and disposed of as hazardous waste according to institutional and regulatory guidelines.

-

Spill Management: Laboratories must have a comprehensive spill management plan in place, and all personnel should be trained on the proper procedures for containing and cleaning up spills of hazardous materials.

For the manufacturing of active pharmaceutical ingredients (APIs) for clinical use, adherence to Good Manufacturing Practices (GMP) is required by regulatory agencies like the FDA. GMP ensures that products are consistently produced and controlled according to quality standards, which is vital for patient safety. These guidelines cover all aspects of production, from the starting materials, premises, and equipment to the training and personal hygiene of staff.

Major Classes of Anticancer Agents

Anticancer drugs can be broadly classified based on their mechanism of action. The following table summarizes some of the major classes.

| Class of Anticancer Agent | General Mechanism of Action | Example(s) |

| Alkylating Agents | Directly damage DNA by adding an alkyl group, which prevents cancer cells from replicating. | Cyclophosphamide, Cisplatin |

| Antimetabolites | Interfere with DNA and RNA synthesis by substituting for the normal building blocks of these molecules. | Methotrexate, 5-Fluorouracil |

| Anti-tumor Antibiotics | Interfere with enzymes involved in DNA replication and are not used as standard antibiotics for infections. | Doxorubicin, Bleomycin |

| Topoisomerase Inhibitors | Interfere with enzymes called topoisomerases, which help in separating the strands of DNA so they can be copied. | Etoposide, Irinotecan |

| Mitotic Inhibitors | Interfere with microtubule function, which is essential for cell division. | Paclitaxel, Vincristine |

| Targeted Therapies | Act on specific molecular targets that are involved in the growth, progression, and spread of cancer. | Imatinib, Trastuzumab |

| Immunotherapies | Utilize the body's own immune system to fight cancer. | Pembrolizumab, Nivolumab |

This table provides a general overview and is not exhaustive.

References

- 1. researchgate.net [researchgate.net]

- 2. frontlinegenomics.com [frontlinegenomics.com]

- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]

Application Notes and Protocols: Administration of Anticancer Agent 11 in Mouse Xenograft Models

For Research Use Only.

Introduction

Anticancer Agent 11 is a novel investigational compound with a multi-faceted mechanism of action, positioning it as a promising candidate for cancer therapy. It functions as a potent inhibitor of Anti-apoptosis clone 11 (AAC-11), a protein frequently overexpressed in various cancer types and associated with therapeutic resistance[1][2]. By targeting AAC-11, this agent promotes apoptosis in malignant cells[1][3]. Furthermore, Anticancer Agent 11 exhibits properties of a DNA cross-linking agent, inducing DNA damage that can lead to cell cycle arrest and cell death[4]. It also functions as an inhibitor of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. These application notes provide detailed protocols for evaluating the in vivo efficacy of Anticancer Agent 11 in mouse xenograft models, a crucial step in preclinical drug development.

Mechanism of Action

Anticancer Agent 11 exerts its antitumor effects through three primary mechanisms:

-

Inhibition of AAC-11: AAC-11 is an anti-apoptotic protein that, when overexpressed in cancer cells, contributes to their survival and resistance to chemotherapy. Anticancer Agent 11 is designed to interfere with AAC-11, thereby promoting programmed cell death (apoptosis) in tumor cells.

-

DNA Cross-linking: The agent forms covalent bonds with DNA, creating interstrand crosslinks. This damage obstructs DNA replication and transcription, ultimately triggering cell death.

-

Angiogenesis Inhibition: By disrupting the signaling pathways that lead to the formation of new blood vessels, Anticancer Agent 11 restricts the tumor's access to essential nutrients and oxygen, thereby inhibiting its growth and potential for metastasis.

Data Presentation

Table 1: In Vivo Efficacy of Anticancer Agent 11 in a Human Colon Cancer (HCT-116) Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 21) (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | QOD x 7 | 1250 ± 150 | - | +2.5 ± 1.0 |

| Anticancer Agent 11 | 10 | QOD x 7 | 625 ± 95 | 50 | -1.5 ± 1.2 |

| Anticancer Agent 11 | 20 | QOD x 7 | 312.5 ± 60 | 75 | -4.0 ± 1.5 |

SEM: Standard Error of the Mean; QOD: Quaque altera die (every other day)

Experimental Protocols

Cell Culture and Preparation for Implantation

-

Cell Line: Human colon carcinoma cell line, HCT-116.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvesting:

-

Grow HCT-116 cells to 80-90% confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

-

Adjust the cell concentration to 2 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel. Keep on ice.

-

Mouse Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week in a specific pathogen-free (SPF) facility.

-

Tumor Implantation:

-

Anesthetize the mice using isoflurane.

-

Subcutaneously inject 100 µL of the HCT-116 cell suspension (2 x 10⁶ cells) into the right flank of each mouse.

-

Monitor the mice for tumor development.

-

Treatment Administration

-

Tumor Growth Monitoring:

-

Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

Agent Preparation:

-

Prepare the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).

-

Dissolve Anticancer Agent 11 in the vehicle to the desired concentrations (10 mg/kg and 20 mg/kg).

-

-

Administration:

-

Administer the prepared solutions or vehicle control to the respective groups via intraperitoneal (i.p.) injection.

-

Follow the dosing schedule of every other day for a total of 7 injections.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Endpoint and Data Analysis

-

Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specific duration (e.g., 21 days).

-

Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a Dunnett's post-hoc test, to determine the significance of the observed differences between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

-

Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and angiogenesis (e.g., CD31).

Visualizations

Caption: Experimental workflow for evaluating Anticancer Agent 11 in a mouse xenograft model.

Caption: Proposed signaling pathway for Anticancer Agent 11.

References

- 1. Validation of AAC-11-Derived Peptide Anti-Tumor Activity in a Single Graft Sézary Patient-Derived Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting AAC-11 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Cell-Penetrating Peptide Targeting AAC-11 Specifically Induces Cancer Cells Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

Measuring the Cytotoxicity of Anticancer Agent 11: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to assessing the cytotoxic effects of "Anticancer agent 11" against various cancer cell lines. The following sections detail the principles of common cytotoxicity assays, provide step-by-step experimental protocols, present summarized data on the efficacy of "Anticancer agent 11," and illustrate a key signaling pathway potentially implicated in its mechanism of action. Cell viability and cytotoxicity assays are essential tools in anticancer drug discovery for evaluating the efficacy of new therapeutic compounds.[1] These assays measure the proportion of live, healthy cells in a population after treatment with a test substance.[1] It is crucial to employ reliable and reproducible methods to determine the cytotoxic potential of novel agents like "Anticancer agent 11".[1]

A variety of assays are available to researchers, each with its own advantages and limitations. These can be broadly categorized into assays that measure metabolic activity, membrane integrity, or hallmarks of apoptosis.[2] The choice of assay can depend on the expected mechanism of action of the compound and the specific research question being addressed.[3] For a thorough understanding of a compound's cytotoxic profile, it is often recommended to use multiple assays that measure different cellular parameters.

Experimental Protocols

This section provides detailed methodologies for four key experiments to determine the cytotoxicity of "Anticancer agent 11".

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

"Anticancer agent 11" stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of "Anticancer agent 11" in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-